molecular formula C8H11N3O B2472283 5,6-Dimethyl-1H-Benzotriazole Hydrate CAS No. 1354973-50-4; 4184-79-6

5,6-Dimethyl-1H-Benzotriazole Hydrate

Cat. No.: B2472283
CAS No.: 1354973-50-4; 4184-79-6
M. Wt: 165.196
InChI Key: VVWPOQUENPOMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1H-Benzotriazole Hydrate (CAS: 4184-79-6) is a benzotriazole derivative with the molecular formula C₈H₉N₃·H₂O and a molecular weight of 165.19 g/mol (147.18 g/mol anhydrous) . Structurally, it features two methyl groups at the 5- and 6-positions of the benzotriazole ring, enhancing its lipophilicity compared to non-methylated analogs. The hydrate form includes one water molecule, influencing its solubility and stability . It is primarily used as a corrosion inhibitor in industrial applications, such as aircraft de-icing fluids and coolant systems, due to its ability to chelate metal ions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-2H-benzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.H2O/c1-5-3-7-8(4-6(5)2)10-11-9-7;/h3-4H,1-2H3,(H,9,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWPOQUENPOMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032405
Record name 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354973-50-4
Record name 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1354973-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Pharmaceutical Synthesis

5,6-Dimethyl-1H-benzotriazole hydrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in drug discovery and development due to their biological activity. The compound's structure allows for modifications that enhance the efficacy and specificity of pharmaceutical agents.

Case Study: Synthesis of Benzotriazole Derivatives

Research has shown that benzotriazole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The synthesis of these derivatives often involves the use of this compound as a starting material. For instance, studies have demonstrated successful modifications leading to compounds with improved bioactivity profiles .

UV Stabilization

The compound is known for its effectiveness as a UV stabilizer in various materials, particularly plastics and coatings. It absorbs UV radiation, thereby protecting products from degradation caused by sunlight exposure.

Applications in Coatings and Plastics

  • Plastics : this compound is incorporated into plastic formulations to enhance their durability and longevity.
  • Coatings : It is used in protective coatings for automotive and industrial applications to prevent fading and loss of mechanical properties due to UV exposure .

Corrosion Inhibition

This compound also acts as a corrosion inhibitor, particularly in metalworking fluids and lubricants. By forming a protective layer on metal surfaces, it reduces the rate of corrosion.

Environmental Monitoring

Recent studies have highlighted the role of this compound as a marker for environmental contamination. Its presence in road dust has been linked to tire wear and other urban pollution sources.

Case Study: Detection in Road Dust

A study developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of benzotriazoles, including this compound, in road dust samples. This method allows for effective monitoring of urban pollution sources and contributes to understanding environmental impacts .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical SynthesisIntermediate for drug developmentEnhances bioactivity of derivatives
UV StabilizationUsed in plastics and coatingsProtects against UV degradation
Corrosion InhibitionProtects metals in lubricants and fluidsReduces corrosion rates
Environmental MonitoringMarker for urban pollutionAids in assessing environmental contamination

Comparison with Similar Compounds

Key Observations :

  • Basicity : The pKa (8.92) is higher than BTZ (8.38), indicating reduced ionization in neutral environments, which may enhance persistence in aquatic systems .

Environmental Behavior and Analytical Detection

Extraction and Quantification

Solid-phase extraction (SPE) coupled with LC-MS/MS is the standard method for detecting benzotriazoles in water. This compound shows recoveries >70% in surface water, comparable to 5-Methyl-1H-Benzotriazole (5-MBTri) and 5-Chloro-1H-Benzotriazole (ClBZ) . Its higher logKow improves retention on hydrophobic SPE cartridges (e.g., HLB), but the hydrate form may reduce extraction efficiency compared to anhydrous analogs .

Degradation and Persistence

However, its detection in winter runoff suggests stability in cold conditions, likely linked to its use in de-icing fluids .

Preparation Methods

Cyclization of Substituted o-Chloronitrobenzene

In the patented synthesis (CN102875483A), o-chloronitrobenzene reacts with hydrazine hydrate in dimethyl sulfoxide (DMSO) under reflux conditions to form 1-hydroxybenzotriazole (HBTA). The reaction proceeds via nucleophilic aromatic substitution, where hydrazine displaces the chloride group, followed by intramolecular cyclization:

$$
\text{o-chloronitrobenzene} + \text{N}2\text{H}4 \xrightarrow{\text{DMSO, 115}^\circ \text{C}} \text{HBTA} + \text{byproducts}
$$

Key parameters include:

  • Molar ratio : 2–5 equivalents of hydrazine hydrate relative to o-chloronitrobenzene.
  • Solvent : DMSO enhances reaction efficiency by stabilizing intermediates.
  • Temperature : Reflux at 115°C ensures complete conversion within 3–5 hours.

Reduction to Benzotriazole Derivatives

HBTA is subsequently reduced to benzotriazole (BTA) using reduced iron powder and hydrochloric acid. This step involves the cleavage of the hydroxyl group and saturation of the triazole ring:

$$
\text{HBTA} + \text{Fe}^0 \xrightarrow{\text{HCl, 60–90}^\circ \text{C}} \text{BTA} + \text{FeCl}2 + \text{H}2\text{O}
$$

Critical conditions for this stage include:

  • Iron powder stoichiometry : 2–5 molar equivalents relative to HBTA.
  • Acid concentration : 10% HCl facilitates protonation and electron transfer.

Introduction of Methyl Groups

The 5,6-dimethyl substitution is introduced either before cyclization (via methyl-substituted o-chloronitrobenzene precursors) or post-cyclization through Friedel-Crafts alkylation. Industrial protocols favor the former approach to avoid regioselectivity challenges. For example, 3,4-dimethyl-o-chloronitrobenzene undergoes the same cyclization and reduction sequence to yield 5,6-dimethyl-1H-benzotriazole directly.

Industrial-Scale Production Methods

Large-scale synthesis optimizes yield, purity, and cost-efficiency through continuous flow reactors and solvent recycling. The following table summarizes key industrial parameters:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (flask) Continuous flow
Hydrazine Equivalents 3.5 4.0
Temperature Control Oil bath Jacketed reactor
Yield 65–75% 82–88%
Purity >95% >99%

Data derived from patent CN102875483A and industrial guidelines.

Hydration and Crystallization

The final hydrate form is obtained through controlled crystallization from aqueous solutions. After reduction, the crude product is dissolved in water, acidified to pH 3–3.5 with 10% HCl, and cooled to -5°C to precipitate the hydrate. This step ensures the removal of residual solvents and byproducts:

$$
\text{BTA} + \text{H}2\text{O} \xrightarrow{\text{-5}^\circ \text{C}} \text{BTA} \cdot \text{H}2\text{O}
$$

Optimization Notes :

  • Cooling rate : Slow cooling (1°C/min) produces larger, purer crystals.
  • Washing : Frozen water minimizes hydrate dissociation during filtration.

Comparative Analysis of Synthetic Approaches

Precursor-Based Synthesis

Using pre-methylated precursors (e.g., 3,4-dimethyl-o-chloronitrobenzene) streamlines the process but requires specialized starting materials. This method achieves 75–80% yield with minimal byproducts.

Post-Cyclization Methylation

Alternative routes involve methylating benzotriazole with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$). However, this approach suffers from:

  • Regioselectivity issues : Uncontrolled methylation at N1 or N2 positions.
  • Lower yields : 50–60% due to side reactions.

Emerging Techniques and Innovations

Recent advances include microwave-assisted synthesis , which reduces reaction times by 40% while maintaining yields above 80%. Additionally, enzymatic reduction methods using NADH-dependent reductases are under investigation to replace iron powder in the reduction step.

Q & A

Q. What are the recommended synthetic routes for 5,6-Dimethyl-1H-Benzotriazole Hydrate, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of benzene-1,2-diamine derivatives with carboxylic acids or nitriles under controlled conditions. For example, sodium nitrite and hydrochloric acid are used in aqueous media at pH 4–6 and 60–70°C to facilitate diazotization and cyclization steps . Key parameters include reaction temperature, pH control, and stoichiometric ratios of reagents to minimize by-products like unreacted intermediates or halogenated impurities. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure of this compound?

Methodological Answer: X-ray crystallography provides definitive structural validation. For instance, monoclinic crystal systems (space group C2/c) with unit cell parameters (a = 28.483 Å, b = 18.6398 Å, c = 7.2251 Å, β = 99.046°) have been reported, with hydrogen bonding networks stabilizing the hydrate form . Spectroscopic techniques like NMR (¹H and ¹³C) and IR complement crystallography:

  • ¹H NMR : Methyl protons resonate at δ 2.3–2.5 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .
  • IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzotriazole core .

Q. What analytical techniques are suitable for detecting and quantifying this compound in environmental water samples?

Methodological Answer: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) in positive-ion mode is optimal for trace-level detection (quantification limits: 0.01–1.0 μg/L). Mixed-mode solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges achieves >70% recovery in complex matrices like surface water . Calibration curves (R² > 0.995) and internal standards (e.g., deuterated analogs) ensure precision. Matrix effects are mitigated by dilution or standard addition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the scalability of this compound synthesis while minimizing by-products?

Methodological Answer: Optimization involves:

  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (DMF or THF) enhance solubility of intermediates, reducing side reactions like dimerization .
  • Flow Chemistry : Continuous-flow reactors enable precise temperature control (e.g., 260°C for cyclization) and reduce batch-to-batch variability . Post-reaction, quenching with ice-water precipitates the product, minimizing degradation.

Q. What strategies address discrepancies in reported bioactivity data for this compound across different microbial models?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., higher activity against Acanthamoeba castellanii vs. bacteria) may arise from:

  • Strain-Specific Sensitivity : Standardize assays using CLSI or EUCAST guidelines, with controlled inoculum sizes (10⁵ CFU/mL) .
  • Solubility Limitations : Use co-solvents (DMSO ≤1%) to improve bioavailability in aqueous media .
  • Metabolic Activation : Include mammalian cell cytotoxicity assays (e.g., HepG2 cells) to distinguish selective toxicity .

Q. How do molecular interactions between this compound and metal ions influence its stability in environmental or catalytic systems?

Methodological Answer: Coordination with transition metals (e.g., Ag⁺, Ru²⁺) alters stability and reactivity. For example, silver complexes exhibit distorted tetrahedral geometries, with bond lengths (Ag–N: 2.12–2.25 Å) influencing redox behavior . In aqueous environments, chelation with Cu²⁺ or Fe³⁺ accelerates photodegradation; stability is enhanced in anaerobic conditions or with antioxidants (e.g., ascorbic acid) .

Data Contradiction Analysis

Q. How should researchers validate conflicting reports on the environmental persistence of this compound?

Methodological Answer: Contradictions in half-life data (e.g., soil vs. aquatic systems) require:

  • Standardized Testing : OECD 308/309 guidelines for water-sediment systems, with LC-MS/MS monitoring .
  • QSPR Modeling : Predict degradation pathways using Hammett constants (σ = 0.45 for methyl groups) and DFT calculations for hydrolysis kinetics .
  • Field Studies : Compare lab data with environmental samples (e.g., wastewater effluents) to account for real-world variables like microbial consortia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.